The synthesis of WCK-5153 involves several strategic approaches aimed at achieving stereo-controlled synthesis. One notable method includes the use of specific side chains that enhance the compound's ability to penetrate bacterial membranes and bind effectively to PBP targets. The synthetic pathway typically involves the formation of the bicyclic core structure, followed by the introduction of functional groups that optimize its antibacterial activity .
Key technical details in the synthesis include:
WCK-5153 exhibits a complex molecular structure characterized by its bicyclic framework. The structural formula includes:
Data regarding its molecular weight and specific stereochemistry are essential for understanding its reactivity and interaction with biological targets. The compound's molecular formula is CHNO, and it has been shown to possess a high affinity for PBP2, making it an effective β-lactam enhancer .
WCK-5153 participates in various chemical reactions primarily aimed at inhibiting β-lactamases. These reactions include:
Technical details reveal that WCK-5153 can effectively inhibit class A, C, and D β-lactamases, showcasing its broad-spectrum activity against resistant strains .
The mechanism of action for WCK-5153 involves its binding to penicillin-binding proteins on bacterial membranes. Upon binding:
Data from kinetic studies indicate that WCK-5153 has a rapid onset of action against target enzymes, contributing to its effectiveness in treating infections caused by resistant bacteria .
WCK-5153 possesses several notable physical and chemical properties:
Relevant data include:
WCK-5153 is primarily being explored for its potential applications in treating infections caused by multidrug-resistant Gram-negative bacteria. Its role as a β-lactam enhancer positions it as a promising candidate in combination therapies aimed at overcoming antibiotic resistance. Ongoing research focuses on:
Multidrug-resistant (MDR) Gram-negative pathogens, particularly Pseudomonas aeruginosa and Acinetobacter baumannii, represent a critical global health threat. These organisms exhibit extraordinary genomic plasticity, enabling the accumulation of resistance mechanisms such as:
High-risk clones like P. aeruginosa ST175 (VIM-2) and ST111 (VIM-1) have disseminated globally, exhibiting extensive drug resistance (XDR) phenotypes. These strains demonstrate resistance to all conventional β-lactams, including newer β-lactam/β-lactamase inhibitor combinations like ceftazidime-avibactam and ceftolozane-tazobactam, with mortality rates exceeding 60% when inappropriate therapy is administered [2] [6] [8]. The World Health Organization classifies these pathogens as critical priorities for new antibiotic development due to their rapid spread and dwindling treatment options [4] [7].
β-lactam enhancers represent a paradigm shift from conventional β-lactamase inhibitors (BLIs). Unlike traditional BLIs (e.g., clavulanate or avibactam) that primarily inactivate β-lactamases, enhancers employ a dual mechanistic strategy:
This approach bypasses the need for direct MBL inhibition—a significant advantage since no clinically available BLIs effectively inhibit MBLs. By targeting PBP2, enhancers induce morphological defects (spheroplast formation) and enhance the bactericidal activity of co-administered β-lactams, even against strains expressing metallo-β-lactamases [2] [8]. WCK-5153 exemplifies this innovative strategy, offering potential against infections where traditional BLI combinations fail.
WCK-5153 (Molecular Weight: 377.37 g/mol; CAS# 1452460-79-5 or 1436862-38-2) is a novel bicyclo-acyl hydrazide (BCH) derived from the diazabicyclooctane (DBO) scaffold. Its chemical structure features:
(2S,5R)-7-oxo-2-(2-((S)-pyrrolidine-3-carbonyl)hydrazine-1-carbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate
Table 1: Key Chemical Properties of WCK-5153
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₉N₅O₇S |
Exact Mass | 377.1005 g/mol |
CAS Number | 1452460-79-5 or 1436862-38-2 |
Chemical Class | Bicyclo-acyl hydrazide (BCH) |
Solubility | Soluble in DMSO |
Storage Conditions | -20°C (long-term) |
Developed by Wockhardt Research Centre, WCK-5153 is engineered for enhanced PBP2 binding in non-fermenters like P. aeruginosa and A. baumannii. While structurally related to DBO β-lactamase inhibitors (e.g., avibactam), its optimization for PBP2 affinity distinguishes it as a β-lactam enhancer rather than a conventional BLI. Currently designated for research use, it is undergoing preclinical evaluation as a component of combination therapies against MDR/XDR Gram-negative pathogens [1] [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7